2-Amino-3-fluoropyridine
Overview
Description
2-Amino-3-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2-Amino-5-Fluoropyridine
2-Amino-5-fluoropyridine, an important intermediate for the synthesis of peptide deformylas inhibitors, can be produced using 2-amino-3-fluoropyridine through a novel synthesis route. This approach involves a series of steps including nitrification, amino acetylation, and reduction of nitro compounds. It offers advantages like simplified experimental operations and avoids difficulties in separating intermediate products, leading to higher yield and purity of the final product (Chen Ying-qi, 2008).
Aminomethylation and Metallation
A series of 2-amidomethylated pyridines were synthesized starting from 4-chloro-3-fluoropyridine. This process involved kinetic deprotonation and Minisci-type amidomethylation under photo-redox conditions. These methods are significant for their high yield, regioselectivity, and adaptability for scale-up, particularly in obtaining N-Boc analogues in a single step (N. Papaioannou et al., 2020).
Applications in Coordination Chemistry
- Copper(II) Complexes: 2-Amino-5-chloro-3-fluoropyridine was used to synthesize new copper halide coordination complexes and salts. These complexes exhibited unique crystal structures and anti-ferromagnetic interactions, which were analyzed using single-crystal X-ray diffraction and temperature-dependent magnetic susceptibility. Such studies are pivotal in understanding the magnetic properties and potential applications of these complexes in materials science (Benjamin L. Solomon et al., 2014).
Radiochemistry
- Radiosynthesis for Medical Imaging: The first radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved via a palladium-catalyzed amination sequence. This method is crucial for medical imaging techniques like Positron Emission Tomography (PET), providing a way to label fluoropyridines efficiently for use in diagnostic procedures (M. Pauton et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-fluoropyridine is the arginine residue in protein sequences . The compound forms a π–π interaction with this residue, which is crucial for its biological activity .
Mode of Action
This compound interacts with its targets through a π–π interaction with the arginine residue in the protein sequence . This interaction leads to significant enhancements in antitumor activity compared to the parent molecules . The compound is also used as a reagent in the synthesis of potent sigma-1 receptor antagonists and mu opioid receptor agonists .
Biochemical Pathways
This compound can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution . It is also used to synthesize bicyclic heterocycles such as imidazopyridines for pharmaceutical active ingredients through the Baylis-Hillman reaction .
Result of Action
The modification by this compound has shown a significant enhancement in antitumor activity, compared with the parent molecules . It is suggested that the this compound moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory activity .
Safety and Hazards
2-Amino-3-fluoropyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Future Directions
Properties
IUPAC Name |
3-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEINXQNCAWBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376470 | |
Record name | 2-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21717-95-3 | |
Record name | 2-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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